2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine
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Overview
Description
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of chlorine atoms at positions 2 and 4, and two methyl groups at position 7 on the thieno[3,4-D]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the chlorination of 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine. The starting material, 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine, can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The chlorination reaction is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothienopyrimidines.
Scientific Research Applications
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine
- 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-D]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Uniqueness
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of the thieno ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8Cl2N2O2S
- Molecular Weight : 267.12 g/mol
- CAS Number : 1429639-87-1
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives were synthesized and evaluated for their ability to inhibit specific kinases associated with cancer proliferation. Notably, the compound demonstrated significant inhibition of the double mutant EGFR-L858R/T790M tyrosine kinase with an IC50 value indicating potent activity against cancer cell lines such as H1975 .
Enzyme Inhibition
The compound has shown promise as an inhibitor of mitogen-activated protein kinase phosphatase 5 (MKP5), which is implicated in various diseases including dystrophic muscle disease. Inhibitory assays revealed that modifications to the compound's structure could enhance its selectivity and potency against MKP5, with some derivatives achieving low micromolar inhibition levels .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how structural modifications affect biological activity. The introduction of different substituents at specific positions on the thieno[3,4-D]pyrimidine scaffold was shown to influence both potency and selectivity for targeted enzymes. For instance, replacing certain functional groups led to a marked increase in enzyme inhibition efficacy .
Study 1: Antitumor Efficacy
In a controlled study, various derivatives of this compound were tested against human tumor cell lines. The most effective derivative exhibited a significant reduction in cell viability compared to untreated controls. The results suggest that this compound class could serve as a lead for developing new anticancer therapies .
Study 2: MKP5 Inhibition
Another study focused on the inhibition of MKP5 using the compound and its derivatives. The findings indicated that specific modifications could enhance selectivity for MKP5 over other phosphatases. This selectivity is crucial for minimizing side effects in therapeutic applications aimed at treating muscle diseases .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H8Cl2N2O2S |
Molecular Weight | 267.12 g/mol |
CAS Number | 1429639-87-1 |
IC50 (EGFR-L858R/T790M) | Low micromolar |
MKP5 Inhibition | IC50 = 3.8 ± 0.6 μM |
Properties
Molecular Formula |
C8H8Cl2N2S |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 |
InChI Key |
IQAIVGWPBQKOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CS1)C(=NC(=N2)Cl)Cl)C |
Origin of Product |
United States |
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